molecular formula C14H12N2 B14671105 2-[(Pyridin-4-yl)methyl]-1H-indole CAS No. 38072-83-2

2-[(Pyridin-4-yl)methyl]-1H-indole

Cat. No.: B14671105
CAS No.: 38072-83-2
M. Wt: 208.26 g/mol
InChI Key: XQCCGYGXBKSCIS-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methyl]-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pyridine ring attached to the indole moiety via a methylene bridge, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methyl]-1H-indole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-4-yl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole and pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-[(Pyridin-4-yl)methyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the indole and pyridine rings makes it a versatile compound for various applications.

Properties

CAS No.

38072-83-2

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)-1H-indole

InChI

InChI=1S/C14H12N2/c1-2-4-14-12(3-1)10-13(16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2

InChI Key

XQCCGYGXBKSCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC3=CC=NC=C3

Origin of Product

United States

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